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Compound of Interest

Compound Name: Deoxyribonucleic Acid

Cat. No.: B1419041

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) for working with degraded deoxyribonucleic acid (DNA) samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of degraded DNA,
offering potential causes and solutions.

Issue 1: Low or No DNA Yield After Extraction
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Potential Cause Recommended Solution

For ancient bone or tooth samples, ensure
complete decalcification and protein
denaturation. Consider extending incubation
times with lysis buffer. For Formalin-Fixed

Inefficient Lysis Paraffin-Embedded (FFPE) tissues, ensure
complete deparaffinization using xylene or a
less hazardous alternative like mineral oil.
Optimize proteinase K digestion time and
temperature.[1][2][3]

The composition of the binding buffer is crucial
for recovering short DNA fragments. For highly
degraded samples, a binding buffer with a
Poor DNA Binding to Silica Column/Beads higher concentration of isopropanol and
guanidine hydrochloride may be more effective.
[4] Ensure the correct ratio of binding buffer to

sample lysate is used.

Use wash buffers with the recommended

ethanol concentration to prevent the elution of
DNA Loss During Wash Steps small DNA fragments. Avoid over-drying the

silica membrane after the final wash, as this can

make elution less efficient.

Pre-heat the elution buffer to 56-70°C to
improve DNA recovery.[5] Increase the
o ) incubation time of the elution buffer on the
Inefficient Elution . . .
column to 5-10 minutes before centrifugation.
Perform a second elution with a fresh aliquot of

elution buffer to maximize yield.

Long-term storage at room temperature, 4°C, or

even -20°C can lead to DNA degradation. For
Sample Storage Issues optimal preservation, flash-freeze tissue

samples in liquid nitrogen and store them at

-80°C or use DNA stabilization reagents.[6]
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Issue 2: Poor Amplification or Complete PCR Failure

Potential Cause Recommended Solution

Design PCR primers that amplify shorter target
sequences (Mini-STRs or small amplicons).[7]
] [8] If whole-genome analysis is required,
DNA Fragmentation _ o
consider Whole Genome Amplification (WGA)
methods suitable for degraded DNA, such as

GenomePlex.[9][10]

Co-purified inhibitors from the sample source
(e.g., humic acid from soil, hemoglobin from
blood, formalin from FFPE) can block PCR.[11]

Presence of PCR Inhibitors Include an additional purification step (e.g.,
using a specialized clean-up kit or magnetic
beads). Diluting the DNA template can

sometimes overcome the inhibitory effect.[12]

Standard spectrophotometric methods (e.g.,
NanoDrop) can overestimate the amount of
o amplifiable DNA in degraded samples. Use
Incorrect DNA Quantification o
gPCR-based quantification methods that
specifically target a human DNA sequence.[13]

[14]

Increase the number of PCR cycles. Optimize
the annealing temperature and extension time.
Consider using a DNA polymerase that is more
robust and tolerant to damaged DNA.[15]
Adding BSA or DMSO to the PCR reaction can

Suboptimal PCR Conditions

sometimes alleviate inhibition.[16]

Issue 3: Inaccurate Quantification of Degraded DNA
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Potential Cause Recommended Solution

UV-Vis spectrophotometry measures all nucleic
acids, including RNA and short fragments,

o ) leading to overestimation. Use a fluorometric
Quantification Method Not Suitable for

method with a DNA-specific dye (e.g., Qubit) for
Fragmented DNA p ye (e.g., Qubit)

better accuracy. For the most reliable
quantification of amplifiable DNA, use a qPCR-
based assay.[17]

A single gPCR assay may not reveal the extent
of DNA degradation.[18] Use a gPCR assay that
) co-amplifies a short and a long target region.
Lack of Degradation Assessment ) o )
The ratio of the quantification results provides a
"degradation index," indicating the quality of the

DNA.[12][14][19][20]

Frequently Asked Questions (FAQs)

Q1: What is the best method to extract DNA from old or degraded samples?

For ancient samples like bones and teeth, silica-based extraction protocols optimized for
recovering short DNA fragments are widely used.[1][4][21] These methods typically involve a
lysis step with EDTA and proteinase K, followed by binding the DNA to a silica membrane in the
presence of a high-salt buffer.[4] For FFPE tissues, the key steps are deparaffinization,
followed by lysis and a heat-induced reversal of formalin cross-links before purification.[3][22]
Several commercial kits are also available and have been optimized for these sample types.
[23][24]

Q2: How can | assess the level of degradation in my DNA sample?

The most effective way to assess DNA degradation is by using a quantitative PCR (gPCR)
assay that targets two different-sized amplicons within the same gene or region of the genome.
[19] By comparing the quantity of the shorter amplicon to the longer one, you can calculate a
degradation index. A higher ratio of short to long amplicons indicates a greater degree of
degradation.[12][20] Agarose gel electrophoresis can also provide a qualitative assessment;
degraded DNA will appear as a smear rather than a distinct high-molecular-weight band.[25]
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Q3: Is it possible to repair degraded DNA?

Yes, enzymatic DNA repair is possible for certain types of damage. A mixture of enzymes,
including DNA ligases, glycosylases, and DNA polymerases, can be used to repair nicks and
replace some damaged bases.[26] This "pre-PCR" repair step can improve the success of
downstream amplification.[27] However, it's important to note that this process may not be
suitable for highly fragmented DNA and could potentially introduce artifacts.[16]

Q4: My DNA is highly fragmented. What is the best way to amplify it for downstream analysis
like Next-Generation Sequencing (NGS)?

For highly fragmented DNA, Whole Genome Amplification (WGA) can be a useful tool to
generate sufficient material for NGS.[9] Methods like GenomePlex have shown success in
amplifying severely degraded DNA (100-200 bp).[9][10] Another technique is Restriction and
Circularization-Aided Rolling Circle Amplification (RCA-RCA), which is designed to be tolerant
to DNA degradation.[28] For targeted sequencing, designing assays with short amplicons is
crucial.[29]

Q5: What are "mini-STRs" and why are they useful for degraded DNA?

Mini-STRs (Short Tandem Repeats) are STR markers that are amplified using primers
designed to be closer to the repeat region. This results in smaller PCR products, which
increases the likelihood of successful amplification from fragmented DNA templates where the
standard primer binding sites may be lost.[7][8]

Quantitative Data Summary

Table 1: Comparison of Whole Genome Amplification (WGA) Methods on Degraded DNA
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L Downstream
DNA Fragment  Amplification L
WGA Method Input DNA (ng) . Application
Size (bp) Fold-Increase
Success

N Correct typing of
Not specified, but
GenomePlex 1,10, 100 100-200 mtDNA and Y-

successful )
SNP loci[9][10]

Up to 12,000x
Array-CGH and

RCA-RCA Not specified Not specified (on non-
Tagman PCR][28]
degraded)
Lowest
o Not optimal for
PEP 1, 10, 100 200 amplification
o degraded DNAJ[9]
efficiency
High, but less
o effective than Not optimal for
GenomiPhi 1,10, 100 200

GenomePlex on degraded DNAJ[9]
degraded DNA

Table 2: Degradation Index (DI) and STR Profiling Success

Degradation Index (DI) Interpretation Predicted STR Profile

<1 Intact DNA Complete profile expected[12]

Partial to complete profile,
>1to<10 Mild to Moderate Degradation potential for allele dropout in

larger fragments[12]

Significant allele dropout
=10 Severe Degradation expected, likely a partial or
failed profile[14][20]

Experimental Protocols

Protocol 1: Silica-Based DNA Extraction for Ancient Bone/Tooth Samples (Adapted from
Dabney et al., 2013)
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o Decontamination: Submerge the bone or tooth fragment in 10% bleach for 1 minute, followed
by two rinses with sterile, DNA-free water. Allow to air dry completely in a clean environment.

o Powder Generation: In a dedicated clean room, use a dental drill at low speed to generate
50-100 mg of fine bone or tooth powder.

e Lysis: Add the powder to a 2 mL tube containing 1 mL of extraction buffer (0.5 M EDTA, pH
8.0; 0.25 mg/mL Proteinase K).

 Incubation: Incubate the mixture overnight at 37°C with constant rotation.

» Centrifugation: Centrifuge at high speed for 2 minutes to pellet any remaining solids.
Transfer the supernatant to a new tube.

e Binding: Add 10 volumes of a high-salt binding buffer (containing guanidine hydrochloride
and isopropanol) to the supernatant.

 Purification: Pass the mixture through a silica spin column.
e Washing: Wash the column twice with a wash buffer containing ethanol.
e Drying: Centrifuge the empty column for 1 minute to remove residual ethanol.

o Elution: Add 50 pL of pre-warmed (56°C) elution buffer to the center of the silica membrane.
Incubate for 5 minutes and then centrifuge to collect the purified DNA.

Protocol 2: Quantification of Degraded DNA using a Duplex gPCR Assay

o Assay Design: Design two TagMan gPCR assays targeting the same single-copy nuclear
gene. One assay should produce a short amplicon (~80 bp) and the other a long amplicon
(~250 bp).

» Standard Curve: Prepare a standard curve using a high-quality, non-degraded human
genomic DNA standard of known concentration.

» Reaction Setup: Set up qPCR reactions for both the short and long assays for each unknown
sample, standards, and no-template controls.
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e Thermal Cycling: Run the gPCR plate on a real-time PCR instrument according to the
manufacturer's protocol for the gPCR master mix.

o Data Analysis:

o Calculate the DNA concentration of each sample based on the standard curve for both the
short and long amplicons.

o Calculate the Degradation Index (DI) = [Concentration from Short Amplicon] /
[Concentration from Long Amplicon].
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Caption: Workflow for processing and analyzing degraded DNA samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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